Ethyl 4-(4-phenylcyclohexyl)butanoate
Description
Ethyl 4-(4-phenylcyclohexyl)butanoate is an organic ester featuring a cyclohexyl ring substituted with a phenyl group at the 4-position, linked to a butanoate ethyl ester. Such compounds are often synthesized via nucleophilic substitutions or condensations, as seen in related derivatives .
Properties
CAS No. |
835902-24-4 |
|---|---|
Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
ethyl 4-(4-phenylcyclohexyl)butanoate |
InChI |
InChI=1S/C18H26O2/c1-2-20-18(19)10-6-7-15-11-13-17(14-12-15)16-8-4-3-5-9-16/h3-5,8-9,15,17H,2,6-7,10-14H2,1H3 |
InChI Key |
WWSHAHKXHGWPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1CCC(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-phenylcyclohexyl)butanoate can be synthesized through the esterification of 4-(4-phenylcyclohexyl)butanoic acid with ethanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. The product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-phenylcyclohexyl)butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-(4-phenylcyclohexyl)butanoic acid and ethanol.
Reduction: Reduction with lithium aluminum hydride (LiAlH4) converts the ester into the corresponding alcohol.
Transesterification: The ester can react with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride is the reagent of choice for reducing esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the exchange of ester groups.
Major Products Formed
Hydrolysis: 4-(4-phenylcyclohexyl)butanoic acid and ethanol.
Reduction: 4-(4-phenylcyclohexyl)butanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl 4-(4-phenylcyclohexyl)butanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and as a fragrance component in perfumes and flavorings.
Mechanism of Action
The mechanism of action of ethyl 4-(4-phenylcyclohexyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which may then interact with biological pathways. The phenylcyclohexyl group may contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs): Bromine (in 4-bromophenyl) and cyano groups (in 4a) increase polarity and reactivity toward nucleophilic substitutions .
- Electron-Donating Groups (EDGs) : Methoxy groups (e.g., in ) enhance aromatic ring electron density, influencing reaction pathways like electrophilic substitutions.
- Steric Effects : The cyclohexyl-phenyl group in the target compound likely reduces conformational flexibility compared to planar phenyl analogs, affecting binding interactions in supramolecular applications.
Spectral and Analytical Data
- IR Spectroscopy: Esters exhibit characteristic C=O stretches at ~1700–1750 cm⁻¹ (e.g., ). Additional groups like C≡N (2200 cm⁻¹) or N-H (~3300 cm⁻¹) provide diagnostic peaks .
- NMR Spectroscopy : In 4a, the ethyl ester protons resonate at δ ~1.2–4.1 ppm (¹H NMR), while aromatic protons show splitting patterns dependent on substituent positions . For 4f, the fluorine atom induces distinct ¹⁹F NMR shifts .
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